molecular formula C17H24N2O3S B5046169 [1-(4-Methylphenyl)sulfonylpyrrolidin-2-yl]-piperidin-1-ylmethanone

[1-(4-Methylphenyl)sulfonylpyrrolidin-2-yl]-piperidin-1-ylmethanone

Cat. No.: B5046169
M. Wt: 336.5 g/mol
InChI Key: MFVYLVDRFAEMPS-UHFFFAOYSA-N
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Description

[1-(4-Methylphenyl)sulfonylpyrrolidin-2-yl]-piperidin-1-ylmethanone is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and a sulfonyl group attached to a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Methylphenyl)sulfonylpyrrolidin-2-yl]-piperidin-1-ylmethanone typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with pyrrolidine to form the sulfonylpyrrolidine intermediate. This intermediate is then reacted with piperidin-1-ylmethanone under specific conditions to yield the final compound. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

[1-(4-Methylphenyl)sulfonylpyrrolidin-2-yl]-piperidin-1-ylmethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [1-(4-Methylphenyl)sulfonylpyrrolidin-2-yl]-piperidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology and Medicine

In biological and medical research, this compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development .

Industry

In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals .

Mechanism of Action

The mechanism of action of [1-(4-Methylphenyl)sulfonylpyrrolidin-2-yl]-piperidin-1-ylmethanone involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyrrolidine and piperidine rings provide structural stability and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1-(4-Methylphenyl)sulfonylpyrrolidin-2-yl]-piperidin-1-ylmethanone lies in its combination of a sulfonyl group with both pyrrolidine and piperidine rings. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-14-7-9-15(10-8-14)23(21,22)19-13-5-6-16(19)17(20)18-11-3-2-4-12-18/h7-10,16H,2-6,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVYLVDRFAEMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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